molecular formula C14H20N2O5 B11059516 4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine

4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine

Cat. No.: B11059516
M. Wt: 296.32 g/mol
InChI Key: SFNZIMQTRGQWJX-UHFFFAOYSA-N
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Description

4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine is an organic compound with the molecular formula C14H20N2O5 and a molecular weight of 296.319 g/mol . This compound is characterized by its morpholine ring, which is substituted with a 3-(2-methoxy-4-nitrophenoxy)propyl group. It is a white crystalline solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine typically involves the reaction of morpholine with 3-(2-methoxy-4-nitrophenoxy)propyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

4-[3-(2-methoxy-4-nitrophenoxy)propyl]morpholine

InChI

InChI=1S/C14H20N2O5/c1-19-14-11-12(16(17)18)3-4-13(14)21-8-2-5-15-6-9-20-10-7-15/h3-4,11H,2,5-10H2,1H3

InChI Key

SFNZIMQTRGQWJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN2CCOCC2

Origin of Product

United States

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